molecular formula C20H27N5O3 B12742159 2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- CAS No. 93632-84-9

2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy-

Cat. No.: B12742159
CAS No.: 93632-84-9
M. Wt: 385.5 g/mol
InChI Key: FCWDVHXHKQJPQA-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- is a complex organic compound with the molecular formula C20H25N5O2. This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- typically involves the reaction of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol. The reaction mixture is heated to 75-80°C and stirred overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinolinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP and reduced calcium levels in cells. This mechanism is particularly relevant in the context of its potential therapeutic effects in cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-4-hydroxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to inhibit phosphodiesterase and modulate cyclic AMP levels sets it apart from other similar compounds.

Properties

CAS No.

93632-84-9

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-4-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H27N5O3/c26-18-13-20(27)21-17-10-9-15(12-16(17)18)28-11-5-4-8-19-22-23-24-25(19)14-6-2-1-3-7-14/h9-10,12,14,18,26H,1-8,11,13H2,(H,21,27)

InChI Key

FCWDVHXHKQJPQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4O

Origin of Product

United States

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